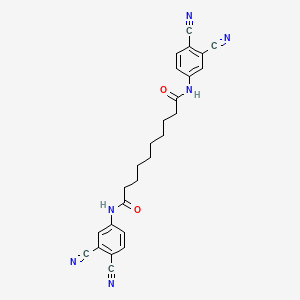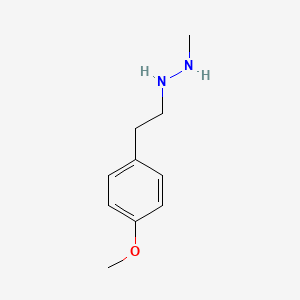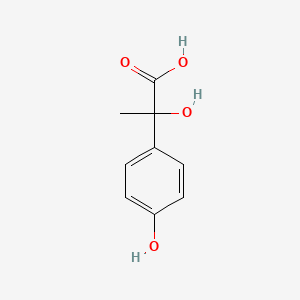
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H10O4 It is a phenolic acid derivative, characterized by the presence of both hydroxyl and carboxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of phenol with acrylonitrile to form 4-hydroxyphenylacetonitrile, which is then hydrolyzed to yield the desired product . Another method involves the Perkin reaction, where 4-hydroxybenzaldehyde reacts with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid, which is subsequently hydrolyzed .
Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput screening methods to optimize the biosynthesis process. For instance, microbial hydroxylation of 2-phenoxypropionic acid using microorganisms with hydroxylases has been developed as an efficient and environmentally friendly method .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxyl groups.
Substitution: Alkyl halides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated phenolic compounds.
Applications De Recherche Scientifique
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor for the biosynthesis of various phenolic antioxidants.
Medicine: The compound has potential therapeutic applications due to its antioxidant properties.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative processes, thereby protecting cells from damage.
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Hydroxybenzoic Acid (Salicylic Acid): Both compounds have hydroxyl and carboxyl groups, but this compound has an additional hydroxyl group on the aromatic ring.
4-Hydroxycinnamic Acid: This compound is structurally similar but lacks the hydroxyl group on the propanoic acid side chain.
2-Hydroxy-2-methylpropanoic Acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its dual hydroxyl groups, which contribute to its potent antioxidant properties and diverse reactivity.
Propriétés
Numéro CAS |
90536-57-5 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,10,13H,1H3,(H,11,12) |
Clé InChI |
HXIPUYVSSGKLFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
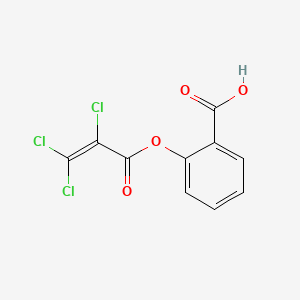
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
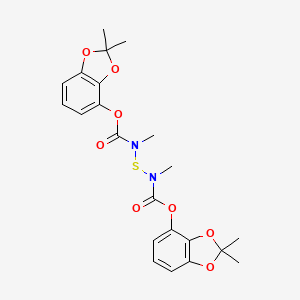
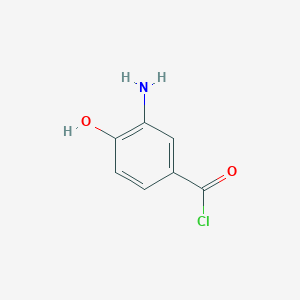
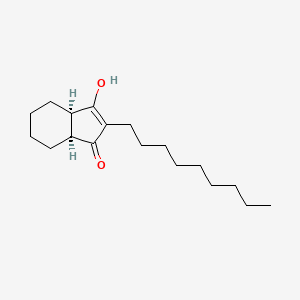
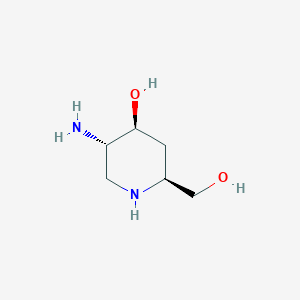
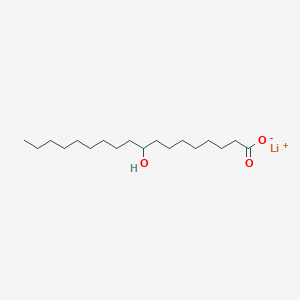
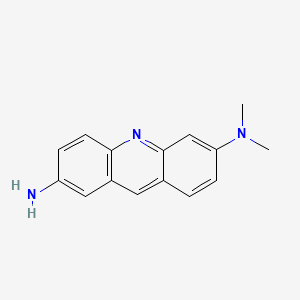
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
